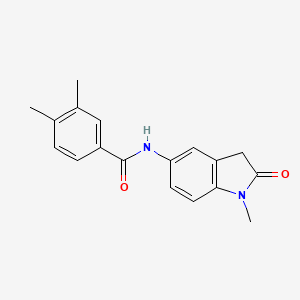
3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a complex organic compound. It is a derivative of isoindolinone, a heterocyclic compound that is found in a variety of natural products and synthetic biologically active compounds . Isoindolinones are important due to their presence in a number of biologically active compounds and natural products .
Synthesis Analysis
The synthesis of 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide or similar compounds often involves complex organic reactions. For instance, a related compound, dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, was synthesized via a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . The reaction yielded good isolated yields under mild conditions .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, such as the compound , have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.
Anticancer Applications
Indole derivatives have shown promise in the field of oncology, with several compounds exhibiting anticancer properties . This suggests that our compound could potentially be used in cancer treatment.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . This suggests potential applications of our compound in the treatment of HIV.
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests potential applications of our compound in the prevention of oxidative stress-related diseases.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests potential applications of our compound in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests potential applications of our compound in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic properties . This suggests potential applications of our compound in the treatment of diabetes.
Orientations Futures
Isoindolinone derivatives, such as 3,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzamide, have potential for further development due to their biological activity. For instance, some isoindolinone derivatives have shown strong cytotoxicity against human cancer cell lines . Thus, these compounds could be promising for further development as anticancer agents .
Propriétés
IUPAC Name |
3,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-4-5-13(8-12(11)2)18(22)19-15-6-7-16-14(9-15)10-17(21)20(16)3/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVLPLCZHRULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)
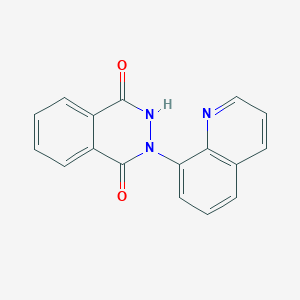
![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)
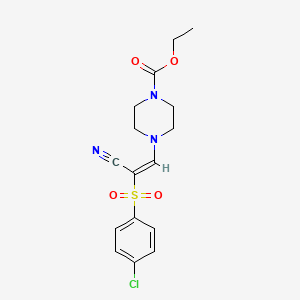
![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)
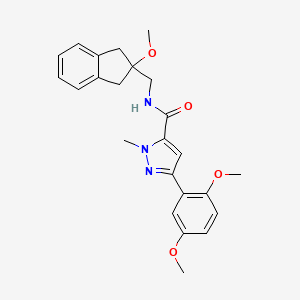
![N-(2,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2492594.png)
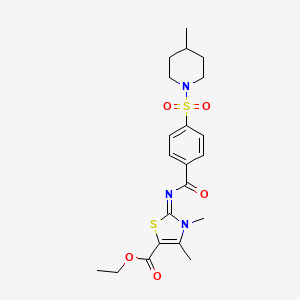
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)
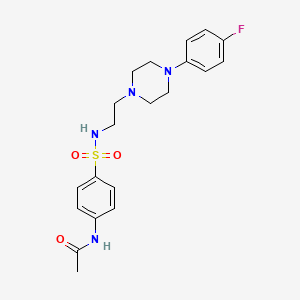
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)